molecular formula C16H14O B8548257 4-(Biphenyl-4-yl)but-3-yn-1-ol

4-(Biphenyl-4-yl)but-3-yn-1-ol

Cat. No.: B8548257
M. Wt: 222.28 g/mol
InChI Key: DAUUHDSUUBPBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Biphenyl-4-yl)but-3-yn-1-ol is a structurally distinct compound featuring a biphenyl moiety linked to a terminal alkyne alcohol group (but-3-yn-1-ol). This hybrid structure combines the aromatic rigidity of biphenyl with the reactivity of an alkynol chain, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

4-(4-phenylphenyl)but-3-yn-1-ol

InChI

InChI=1S/C16H14O/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h1-3,7-12,17H,5,13H2

InChI Key

DAUUHDSUUBPBIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C#CCCO

Origin of Product

United States

Comparison with Similar Compounds

Thiophene-Based Analogs

Compounds such as 4-(2,2′-bithiophen-5-yl)but-3-yn-1-ol (C₁₂H₁₀OS₂, MW 234.34) and 4-(5′-methyl-[2,2′-bithiophen]-5-yl)but-3-yn-1-ol (C₁₃H₁₂OS₂, MW 248.36) replace the biphenyl group with bithiophene systems . These analogs exhibit:

  • Reduced π-conjugation compared to biphenyl due to the electron-rich thiophene rings.
  • Antimicrobial activity (observed in thiophene derivatives from Echinops ritro), contrasting with the unconfirmed bioactivity of the biphenyl analog .

Pyrimidine/Pyrazole-Substituted Alkynols

4-(2-(Methylthio)pyrimidin-5-yl)but-3-yn-1-ol (C₁₁H₁₂N₂O₂S, MW 236.29) and 4-(1H-pyrazol-4-yl)but-3-yn-1-ol (C₇H₈N₂O, MW 136.15) feature nitrogen-containing heterocycles . These compounds:

  • Serve as versatile scaffolds in drug design due to their hydrogen-bonding capabilities.
  • Exhibit lower molecular weights and altered solubility profiles compared to biphenyl derivatives.

Functional Analogs with Modified Substituents

Biphenyl Derivatives with Piperazine-Ethanone Groups

1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones (e.g., compound 3c: C₂₅H₂₄N₂O₂, MW 384.48) demonstrate antipsychotic activity via dual anti-dopaminergic and anti-serotonergic effects . Key differences include:

  • Higher logP values (predicted QPlogBB = 0.34–0.72) due to the piperazine-ethanone chain, enhancing blood-brain barrier penetration .
  • Bioactivity driven by electron affinity (EA) and steric interactions, unlike the uncharacterized alkynol derivative .

Substituted Biphenyl Alcohols

4-Phenylphenol (biphenyl-4-ol, C₁₂H₁₀O, MW 170.21) lacks the alkynol chain but shares the biphenyl core . It serves as a benchmark for:

  • Hydrophobicity (logP ~3.1) compared to the more polar 4-(biphenyl-4-yl)but-3-yn-1-ol.
  • Industrial applications (e.g., preservatives) rather than pharmacological uses.

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW Key Properties References
This compound C₁₆H₁₄O 222.28 Unreported bioactivity; high π-conjugation N/A
4-(2,2′-Bithiophen-5-yl)but-3-yn-1-ol C₁₂H₁₀OS₂ 234.34 λmax ~310–330 nm; antimicrobial activity
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone C₂₅H₂₄N₂O₂ 384.48 QPlogBB = 0.72; antipsychotic activity
4-Phenylphenol C₁₂H₁₀O 170.21 logP = 3.1; preservative uses

Table 2: Spectroscopic Trends in Alkynol Derivatives

Substituent on Alkynol Chain Absorption Maxima (λmax) Observation Reference
4-Biphenyl-4-yl Not reported Expected red shift due to biphenyl N/A
2,2′-Bithiophen-5-yl 310–330 nm Broadening and red shift
4-Methoxyphenyl 310–330 nm Reduced intensity due to steric hindrance

Research Findings

  • Electronic Effects : The 4-biphenyl group enhances π→π* transitions, while electron-donating groups (e.g., methoxy) disrupt conjugation, reducing absorption intensity .
  • Solubility and logP: Alkynol derivatives with heterocycles (e.g., pyrimidine) have lower molecular weights and higher polarity compared to biphenyl analogs, influencing their pharmacokinetic profiles .

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